molecular formula C11H12N2O2 B2956846 ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2114651-27-1

ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B2956846
CAS RN: 2114651-27-1
M. Wt: 204.229
InChI Key: LEIJRKJDDNAJHV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of fused pyridine derivatives . It is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . This group of compounds is of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .

Scientific Research Applications

Cancer Therapy

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this chemical have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Diabetes Management

Derivatives of this compound have shown efficacy in reducing blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of FGFR Inhibitors

The compound serves as a hinge binder in the design of novel FGFR inhibitors. Utilizing a structure-based design strategy, researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with promising development prospects for cancer therapeutics .

Biological Activity Research

The compound’s derivatives are part of a broader class of heterocyclic compounds that have been extensively studied for their biological activities. These activities include organ development, cell proliferation and migration, angiogenesis, and other physiological processes .

Medicinal Chemistry

Due to its structural similarity to purine bases adenine and guanine, the compound has attracted the interest of medicinal chemists. It serves as a key scaffold for the synthesis of various biologically active molecules, particularly in the context of developing new pharmaceuticals .

Lead Compound Optimization

With its low molecular weight and potent activity, the compound is considered an appealing lead compound beneficial for subsequent optimization in drug development. It provides a chemotype that can be modified to enhance its pharmacological properties .

Future Directions

The future directions for research on ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and similar compounds could involve further exploration of their potential in drug design and medicinal chemistry, particularly in the development of new treatments for various types of tumors .

properties

IUPAC Name

ethyl 1-methylpyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-10-9(12-7-8)4-5-13(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIJRKJDDNAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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